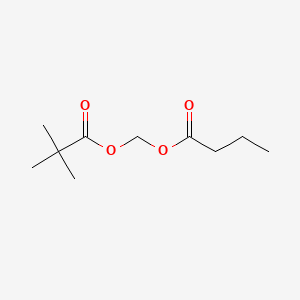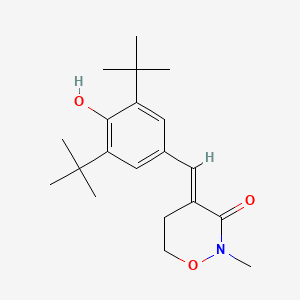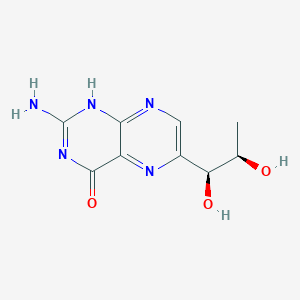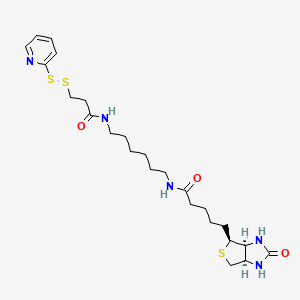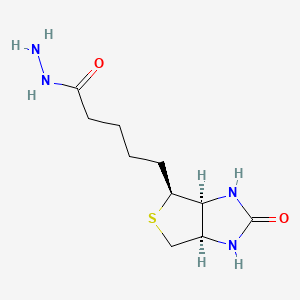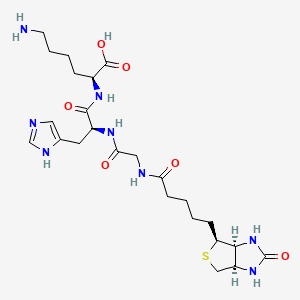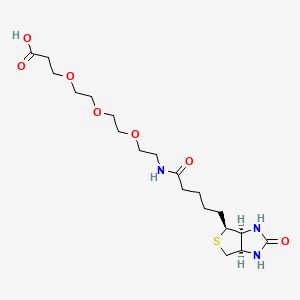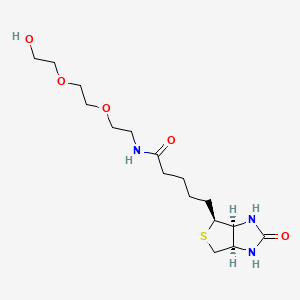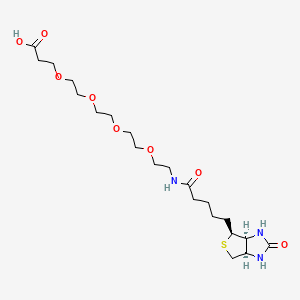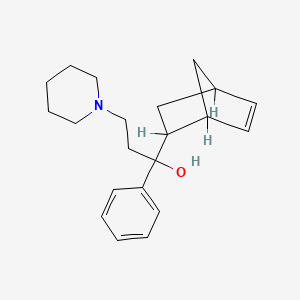![molecular formula C13H15BF2N2 B1667356 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene CAS No. 21658-70-8](/img/structure/B1667356.png)
2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Overview
Description
2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is part of the boron-dipyrromethene (BODIPY) family, which is widely recognized for its fluorescent properties. The presence of boron and fluorine atoms in its structure contributes to its stability and fluorescence, making it valuable in research and industrial applications.
Mechanism of Action
Target of Action
BODIPY 505/515, also known as 1,3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-4-ide or 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene, primarily targets neutral lipids within cells . It is used as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids .
Mode of Action
BODIPY 505/515 is a lipophilic fluorescent probe that can pass through the cell membrane into the cell . Once inside the cell, it localizes to the polar lipids in the cell to specifically stain the lipid droplets . This makes it a useful tool for labeling live cells and fixed cells .
Pharmacokinetics
Its ability to pass through the cell membrane suggests that it is readily absorbed and distributed within cells .
Result of Action
The primary result of BODIPY 505/515’s action is the staining of neutral lipids within cells . This allows for the visualization of lipid droplets under fluorescence microscopy, aiding in the study of lipid metabolism and storage within cells .
Action Environment
BODIPY 505/515 is relatively insensitive to the polarity and pH of the environment, making it stable under different physiological conditions . .
Biochemical Analysis
Biochemical Properties
BODIPY 505/515 interacts with various biomolecules, primarily lipids, within the cell . It is a small molecule dye with strong ultraviolet absorption ability, a relatively sharp fluorescence peak, and a high quantum yield . It is relatively insensitive to the polarity and pH of the environment and is stable under different physiological conditions .
Cellular Effects
BODIPY 505/515 has significant effects on various types of cells and cellular processes. It can pass through the cell membrane into the cell, localizing the neutral lipids in the cell to specifically stain the lipid droplets . This property allows it to be used for labeling both live and fixed cells . It has been used for electron, epifluorescent, and confocal microscopy, as well as flow cytometry applications in various species .
Molecular Mechanism
The molecular mechanism of action of BODIPY 505/515 involves its interaction with lipid molecules within the cell . Its nonpolar structure allows it to integrate into lipid-rich regions of the cell, such as lipid droplets . Once integrated, it can be visualized using fluorescence microscopy, providing a powerful tool for studying lipid metabolism and distribution within cells .
Temporal Effects in Laboratory Settings
The effects of BODIPY 505/515 can change over time in laboratory settings. For instance, the staining intensity of BODIPY 505/515 can vary depending on factors such as spectral properties, dye concentrations, cell concentrations, temperature, and incubation duration .
Dosage Effects in Animal Models
While specific studies on the dosage effects of BODIPY 505/515 in animal models are limited, it is known that the staining intensity of BODIPY 505/515 can be optimized by adjusting the concentration of the dye . A concentration of 1 ng mL −1 for percentage of fluorescent cell analysis and 50 ng mL −1 for mean fluorescence intensity analysis were shown to be optimal .
Metabolic Pathways
BODIPY 505/515 is involved in lipid metabolic pathways. It is used to visualize and quantify neutral lipid content in cells, providing a rapid and inexpensive analysis tool to measure neutral lipid content .
Transport and Distribution
BODIPY 505/515 is transported and distributed within cells and tissues via its integration into lipid-rich regions . It can pass through the cell membrane into the cell, localizing the neutral lipids in the cell to specifically stain the lipid droplets .
Subcellular Localization
BODIPY 505/515 localizes to intracellular lipid bodies . It has been used to label lipid droplets, which are lipid-rich organelles within the cell . This allows for the visualization and study of these structures, providing valuable insights into lipid metabolism within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene typically involves the following steps:
Formation of the Dipyrromethene Core: The initial step involves the condensation of pyrrole with an aldehyde to form a dipyrromethene intermediate.
Boron Complexation: The dipyrromethene intermediate is then reacted with a boron source, such as boron trifluoride etherate, to form the boron-dipyrromethene complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of boron-oxygen complexes.
Reduction: Formation of reduced boron-dipyrromethene derivatives.
Substitution: Formation of substituted boron-dipyrromethene derivatives.
Scientific Research Applications
2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in bioimaging and as a fluorescent marker in cellular studies.
Medicine: Investigated for its potential in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of fluorescent dyes and sensors.
Comparison with Similar Compounds
Similar Compounds
- **1,3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-8-yl]-2-naphthol
- **1-[1,3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-8-ylmethyl]-1′-(5-carboxypentyl)-4,4′-bipyridinium
- **6,6′-Bis[1,3,5,7-tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-8-yl]-2,2′-(methylenebisoxy)-1,1′-binaphthalene
Uniqueness
2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene stands out due to its specific structural configuration, which imparts unique fluorescent properties. Its stability and reactivity also make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2N2/c1-8-5-10(3)17-12(8)7-13-9(2)6-11(4)18(13)14(17,15)16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYZTUZOEQTCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3C)C)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21658-70-8 | |
| Record name | 21658-70-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


